molecular formula C12H9N3O2 B2859866 N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide CAS No. 2034238-91-8

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Cat. No.: B2859866
CAS No.: 2034238-91-8
M. Wt: 227.223
InChI Key: RYMWFSQMHPWINR-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and furan-3-carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide typically involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is facilitated by the dual reactivity function of N-aminopyridinium ylides, which serve as both a 1,3-dipole and a nitrogen source . The reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyridine and furan-3-carboxamide motifs. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMWFSQMHPWINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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